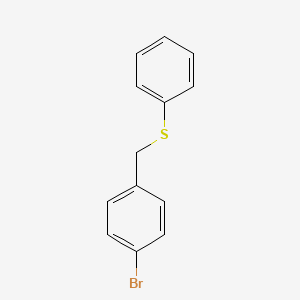

1-Bromo-4-(phenylsulfanylmethyl)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of “1-Bromo-4-(phenylsulfanylmethyl)benzene” involves several steps. The process starts with the nitration of benzene using nitric acid and sulfuric acid to form nitrobenzene. This is followed by the reduction of nitrobenzene using tin and hydrochloric acid to form aniline. The aniline is then chlorinated using hydrochloric acid and sodium nitrite to form 4-chloroaniline. The 4-chloroaniline is diazotized using sodium nitrite and hydrochloric acid to form 4-chlorobenzene diazonium chloride. The 4-chlorobenzene diazonium chloride is then coupled with phenylsulfanyl chloride using copper (I) bromide to form 4-(phenylsulfanylmethyl)chlorobenzene. The 4-(phenylsulfanylmethyl)chlorobenzene is then brominated using bromine and aluminum chloride to form this compound.

Molecular Structure Analysis

The molecular structure of “this compound” can be represented as C13H11BrS . This indicates that the compound consists of 13 carbon atoms, 11 hydrogen atoms, 1 bromine atom, and 1 sulfur atom .

Chemical Reactions Analysis

“this compound” can undergo various chemical reactions. For instance, it can participate in electrophilic aromatic substitution reactions . In these reactions, the benzene ring of the compound is attacked by an electrophile, resulting in the substitution of hydrogens .

Wissenschaftliche Forschungsanwendungen

Supramolecular Chemistry and Nanotechnology

Benzene derivatives play a crucial role in supramolecular chemistry, offering a versatile building block for applications ranging from nanotechnology to polymer processing and biomedical applications. Their ability to self-assemble into nanometer-sized structures stabilized by hydrogen bonding is particularly noteworthy. This characteristic could imply potential research applications for "1-Bromo-4-(phenylsulfanylmethyl)benzene" in creating novel nanomaterials or in drug delivery systems (Cantekin, de Greef, & Palmans, 2012).

Organic Synthesis

The synthesis and functionalization of complex organic molecules are fundamental aspects of chemical research, with brominated compounds often serving as key intermediates due to their reactivity. For example, the development of practical synthesis methods for brominated biphenyls, which are crucial intermediates in manufacturing certain pharmaceuticals, highlights the importance of brominated compounds in organic synthesis (Qiu et al., 2009). This suggests that "this compound" could have applications in the synthesis of complex organic molecules or pharmaceuticals.

Biomonitoring and Environmental Health

Research on the detection and effects of benzene-related compounds, such as the biomonitoring of exposure to toxic substances, underscores the environmental and health implications of brominated and phenyl-substituted compounds. Studies on metabolites like S-phenylmercapturic acid, a specific biomarker for benzene exposure, illustrate the potential for "this compound" to be involved in environmental health research, particularly in understanding exposure pathways and toxicological effects (Gonçalves et al., 2017).

Catalysis and Chemical Transformations

Metalloporphyrin-catalyzed functionalization of saturated C-H bonds, including hydroxylation, amination, and carbenoid insertion, represents a cutting-edge area of research with significant implications for the modification of complex organic molecules (Che et al., 2011). This area of research could suggest potential catalytic applications or novel reaction pathways for "this compound" in organic chemistry.

Wirkmechanismus

The mechanism of action for the reactions involving “1-Bromo-4-(phenylsulfanylmethyl)benzene” typically involves two steps . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged arenium intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Eigenschaften

IUPAC Name |

1-bromo-4-(phenylsulfanylmethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrS/c14-12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UREFTBXLBXYWNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-N-(2-chloro-5-(trifluoromethyl)phenyl)-2-fluorobenzamide](/img/structure/B2665369.png)

![(2E,NZ)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide](/img/structure/B2665371.png)

![1-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutan-1-amine hydrochloride](/img/no-structure.png)

![2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2665375.png)

![4-methyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2665381.png)

![1-Benzyl-3-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)urea](/img/structure/B2665386.png)